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molecular formula C12H14N4O3 B8776182 ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-5-carboxylate

ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-5-carboxylate

Cat. No. B8776182
M. Wt: 262.26 g/mol
InChI Key: BDPVPSDZJZVQAN-UHFFFAOYSA-N
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Patent
US04442115

Procedure details

A mixture of crude 4-methoxybenzyl azide (45.3 g; prepared as described below) and ethyl cyanoformate (33 g) in xylene (300 ml) was heated at reflux for 48 hours. The mixture was evaporated at below 40° C. and under reduced pressure to leave a residue of ethyl 1-(4-methoxybenzyl)-1H-tetrazole-5-carboxylate (69.36 g), m.p. 52° C.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][N:8]=[N+:9]=[N-:10])=[CH:5][CH:4]=1.[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:14]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:14][N:10]=[N:9]2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
45.3 g
Type
reactant
Smiles
COC1=CC=C(CN=[N+]=[N-])C=C1
Name
Quantity
33 g
Type
reactant
Smiles
C(#N)C(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated at below 40° C. and under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=NN=C2C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 69.36 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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